2-Bromo-3-(difluoromethyl)-5-methylthiophene
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Overview
Description
2-Bromo-3-(difluoromethyl)-5-methylthiophene is an organofluorine compound that features a thiophene ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-5-methylthiophene typically involves the bromination of 3-(difluoromethyl)-5-methylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and selectivity. Flow microreactor systems are particularly useful for handling fluorinating reagents and controlling reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)-5-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-(difluoromethyl)-5-methylthiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(difluoromethyl)-5-methylthiophene derivatives with reduced functional groups.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)-5-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)-5-methylthiophene involves its interaction with various molecular targets depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another fluorinated compound with similar applications in organic synthesis.
2-Bromo-3-fluorotoluene: Used in agrochemicals and pharmaceuticals.
gem-Difluoroallene: Known for its versatility in synthetic transformations.
Uniqueness
2-Bromo-3-(difluoromethyl)-5-methylthiophene is unique due to the combination of bromine, difluoromethyl, and methyl groups on the thiophene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-2-4(6(8)9)5(7)10-3/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABAUIJYKNCJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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